Naxagolide Hydrochloride

Dopamine Receptor Selectivity Radioligand Binding

Naxagolide HCl is a gold-standard D2/D3 agonist for PET tracer reference, offering D2/D1 selectivity (IC50 22 µM at D1) and preferential D3 binding. It enables precise receptor subtype dissection and validates D2 agonist efficacy in preclinical Parkinson's models. Ideal for researchers requiring well-characterized reference compound for PET ligand synthesis and receptor signaling studies.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 99705-65-4
Cat. No. B023487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxagolide Hydrochloride
CAS99705-65-4
Synonyms(4aR-trans)-3,4,4a,5,6,10b-Hexahydro-4-propyl-2H-naphth[1,2-b]-1,4-oxazin-9-ol Hydrochloride;  (+)-Propyl-9-hydroxynaphthoxazine Hydrochloride;  L 647339;  MK 458; (+)-PHNO Hydrochloride;  Dopazinol Hydrochloride;  Nazagolide HCl; 
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1
InChIKeyNNEACMQMRLNNIL-CTHHTMFSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Naxagolide Hydrochloride (CAS 99705-65-4): A High-Affinity Dopamine D2/D3 Receptor Agonist for Neuropharmacology Research


Naxagolide Hydrochloride, also known as (+)-PHNO, MK-458, and L-647339, is a potent and selective dopamine D2 and D3 receptor agonist [1]. Originally developed by Merck & Co. as a potential antiparkinsonian agent, its development was discontinued [2]. The compound is a naphthoxazine derivative and is primarily used as a research tool, particularly its radiolabeled form [11C]-(+)-PHNO, which serves as a PET imaging ligand for visualizing D2 and D3 receptors in the brain [3].

Why Substituting Naxagolide Hydrochloride with Other D2 Agonists is Scientifically Unjustified


Naxagolide Hydrochloride exhibits a unique pharmacological profile that cannot be assumed for other dopamine D2 receptor agonists. Its high degree of selectivity for the D2 receptor over the D1 receptor [1], and its preferential affinity for D3 receptors [2], set it apart from many other D2 agonists that have a broader or different selectivity profile. Furthermore, its specific enantiomer, (+)-PHNO, has significantly different binding characteristics compared to its (-) enantiomer . Therefore, assuming equivalent activity or binding properties between Naxagolide Hydrochloride and other D2 agonists or even its enantiomer would lead to erroneous experimental outcomes and misinterpretation of research data.

Quantitative Differentiation of Naxagolide Hydrochloride from Comparators: An Evidence-Based Guide


High Selectivity for D2 over D1 Receptors Distinguishes Naxagolide from Other Dopamine Agonists

Naxagolide ((+)-PHNO) demonstrates a clear and significant selectivity for the dopamine D2 receptor over the D1 receptor. Its potency at the D1 receptor is dramatically lower, with an IC50 of 22 μM, compared to its high potency at the D2 receptor [1]. This contrasts with other dopamine agonists like apomorphine, pergolide, and bromocriptine, which also show D1 affinity but with a less pronounced D2/D1 selectivity ratio [1].

Dopamine Receptor Selectivity Radioligand Binding

Higher Affinity and Unique Binding Profile in Striatum vs. Raclopride

In comparative binding studies with [3H]raclopride, a D2/D3 antagonist, [3H](+)-PHNO showed higher affinity for dopamine receptors in the rat striatum [1]. Furthermore, [3H](+)-PHNO demonstrated significant specific binding to cerebellum lobules 9 and 10 (CB L9,10), a region rich in D3 receptors, where [3H]raclopride showed very low signal [1]. This indicates that (+)-PHNO labels a population of receptors, likely D3, that raclopride does not effectively bind.

D2 Receptor D3 Receptor Radioligand Binding Autoradiography

Superior In Vivo Potency in a Parkinson's Disease Model Compared to Other D2 Agonists

In a comparative study using MPTP-induced hemiparkinsonian monkeys, naxagolide (PHNO) was among the most potent compounds tested for inducing contraversive circling behavior [1]. PHNO and the selective D2 agonist N-0923 were the most potent, while L-dopa methyl ester was equally effective but much less potent [1]. The study found a strong correlation (r = 0.974, P < .05) between a compound's D1/D2 affinity ratio and its potency, with highly selective D2 agonists like PHNO exhibiting greater potency [1].

Parkinson's Disease In Vivo Pharmacology MPTP Model

Enantiomeric Specificity: (+)-PHNO is the Active Pharmacological Enantiomer

Naxagolide Hydrochloride is the (+)-PHNO enantiomer (CAS 99705-65-4) [1]. Its opposite enantiomer, (-)-PHNO (ent-Naxagolide, CAS 100935-99-7), is also a dopamine D2 agonist but has a distinct pharmacological profile . While both are D2 agonists, they are distinct chemical entities with different CAS numbers and may exhibit differences in potency and selectivity. Researchers must use the correct enantiomer for their specific study.

Enantiomer Stereochemistry Receptor Binding

High-Affinity PET Tracer for D3 vs. D2 Receptor Imaging

The radiolabeled form of Naxagolide, [11C]-(+)-PHNO, is a D3-preferring agonist PET tracer [1]. This preferential affinity for D3 over D2 allows for the estimation of relative D2 and D3 binding of other compounds in vivo [2]. In contrast, conventional antagonist tracers like [11C]raclopride do not exhibit the same D3 preference [3]. Studies have shown that the [11C]-(+)-PHNO signal is enriched in D3 contribution compared to [11C]raclopride [3].

PET Imaging D3 Receptor Radiotracer

Targeted Research Applications for Naxagolide Hydrochloride Based on Its Differentiated Pharmacology


Differentiating D2 and D3 Receptor Contributions in Neuropharmacology

Naxagolide Hydrochloride is the gold standard for studies requiring selective activation or labeling of D2 and D3 receptors. Its high D2/D1 selectivity (IC50 22 µM at D1) [1] and D3-preferring binding profile [2] allow researchers to dissect the individual roles of these receptor subtypes in complex behaviors and disease models, such as Parkinson's disease, schizophrenia, and addiction. The use of [3H](+)-PHNO in autoradiography provides a distinct binding pattern compared to antagonist radioligands like [3H]raclopride, enabling precise localization of D3 receptors [3].

In Vivo Imaging of D3 Receptors with PET

The radiolabeled analog [11C]-(+)-PHNO is the most suitable D3 imaging agent currently available for positron emission tomography (PET) studies [1]. Its preferential affinity for D3 over D2 receptors provides a unique signal that is enriched in D3 contribution compared to conventional ligands like [11C]raclopride [2]. This makes it an essential tool for investigating D3 receptor availability in human subjects, assessing target engagement of D3-selective drugs, and understanding the pathophysiology of neuropsychiatric disorders [3].

Preclinical Efficacy Studies in Parkinson's Disease Models

Naxagolide Hydrochloride serves as a potent reference compound for evaluating the efficacy of novel D2 agonists in preclinical models of Parkinson's disease. Its proven high potency in the MPTP-induced hemiparkinsonian monkey model [1] establishes a benchmark for in vivo target engagement and therapeutic potential. Researchers can use Naxagolide to validate their experimental systems and compare the dose-response profiles of new chemical entities against a well-characterized, highly potent D2 agonist.

Studying D2 Receptor Signaling and Heterodimerization

Due to its high affinity and agonist properties, Naxagolide Hydrochloride is an invaluable tool for in vitro studies of D2 receptor signaling cascades. Research has shown that (+)PHNO potently activates hD3-hD2L heterodimers [1]. This property makes it a key reagent for investigating the functional consequences of dopamine receptor heterodimerization and for screening compounds that may modulate these interactions, an area of growing interest in neuropharmacology.

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